molecular formula C31H40N2O11 B2663790 (E)-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)[16-(prop-2-yn-1-yloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl]diazene CAS No. 2415642-22-5

(E)-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)[16-(prop-2-yn-1-yloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl]diazene

Cat. No.: B2663790
CAS No.: 2415642-22-5
M. Wt: 616.664
InChI Key: CIYTYUXHBRPGPQ-ULIFNZDWSA-N
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Description

The compound is a diazene derivative with two large cyclic ether groups attached to the nitrogen atoms. The presence of the prop-2-yn-1-yloxy group suggests that it might have been synthesized using a propargyl alcohol derivative .

Scientific Research Applications

Diazabicycloalkanes Research

  • Synthesis and Properties : Research into diazabicycloalkanes, such as the benzo[b]-1,4-diazabicyclo[2.2.2]octene system, has been conducted to understand their synthesis and properties. These compounds are synthesized through reactions involving ethylene oxide and subsequent cyclization processes. Such studies highlight the chemical behavior and potential applications of diazene compounds in material science and organic synthesis (Shishkin & Gall', 1980).

  • Cycloaddition Reactions : The work on silicon-tethered 1,3-dipolar cycloaddition reactions showcases the utility of unsaturated α-silyl-α-diazoacetates in synthesizing complex molecular structures. Such reactions offer pathways to bicyclic pyrazoles and demonstrate the role of diazene derivatives in facilitating novel synthetic routes (Maas & Gettwert, 2000).

  • Host-Guest Chemistry : The π-prismands study involving 1,8-diazabicyclo[6.6.6]eicosa-4,11,17-triyne and related compounds shows the ability of diazene derivatives to form stable complexes with metal ions. This research indicates potential applications in catalysis and the design of molecular sensors (Kunze et al., 2006).

Properties

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl-(18-prop-2-ynoxy-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N2O11/c1-2-5-40-28-24-31-30(43-20-16-38-12-8-35-9-13-39-17-21-44-31)23-26(28)33-32-25-3-4-27-29(22-25)42-19-15-37-11-7-34-6-10-36-14-18-41-27/h1,3-4,22-24H,5-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYTYUXHBRPGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1N=NC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCOCCOCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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